molecular formula C7H10O2 B153080 Ethyl 2-pentynoate CAS No. 55314-57-3

Ethyl 2-pentynoate

Cat. No. B153080
CAS RN: 55314-57-3
M. Wt: 126.15 g/mol
InChI Key: XDPRPKSTFBPPHU-UHFFFAOYSA-N
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Description

Ethyl 2-pentynoate, also known as 2-pentynoic acid ethyl ester, is an organic compound that belongs to the class of alkyl esters. It is a colorless liquid with a characteristic odor and a boiling point of 152 °C. It is soluble in organic solvents, such as ethanol and diethyl ether, and is used mainly as a flavoring agent in food products. It is also used in the synthesis of other organic compounds.

Scientific Research Applications

Biocatalytic Approach for Resolving Ethyl 3-Amino-4-Pentynoate Isomers Ethyl 2-pentynoate is involved in the synthesis of ethyl 3-amino-4-pentynoate, a beta-amino acid used in xemilofiban hydrochloride, an anti-platelet agent. A study demonstrated the resolution of its enantiomers using the enzyme penicillin acylase (Topgi, Ng, Landis, Wang, & Behling, 1999).

Synthesis of ‘Clickable’ Biodegradable Polylactide this compound is used as a precursor for the synthesis of 2-hydroxy-4-pentynoic acid, which is important for creating ‘clickable’ polylactide. This application is significant for introducing various functional groups onto polymers (Zhang, Ren, & Baker, 2014).

Pheromone Synthesis In pheromone synthesis, this compound was used to create stereochemically pure aggregation pheromone components for certain grain borers, showcasing its utility in entomology and pest control (Rossi, Carpita, & Cossi, 1993).

Proton Magnetic Resonance Studies this compound was involved in the study of isomeric alkylidencyanoesters using proton magnetic resonance, demonstrating its role in advanced spectroscopic techniques (Giralt, López, & Álvarez, 1975).

Safety and Hazards

Ethyl 2-pentynoate is classified as a flammable liquid (Category 3), and it can cause serious eye damage (Category 1) . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

ethyl pent-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPRPKSTFBPPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203871
Record name Ethyl pent-2-yn-1-oate
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

55314-57-3
Record name Ethyl 2-pentynoate
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Record name Ethyl pent-2-yn-1-oate
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Record name 55314-57-3
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Record name Ethyl pent-2-yn-1-oate
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Record name Ethyl pent-2-yn-1-oate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of Ethyl 2-pentynoate?

A1: this compound serves as a versatile starting material in organic synthesis. Its structure, featuring both an alkyne and an ester functionality, allows for diverse transformations.

Q2: How does the stereochemistry of the products differ when reacting this compound with different organostannyl reagents?

A2: The stereochemical outcome of reactions involving this compound and organostannyl reagents is highly dependent on the specific reagent and reaction conditions.

Q3: Is there spectroscopic data available for this compound and its derivatives?

A3: While the provided abstracts do not present specific spectroscopic data for this compound itself, they confirm the characterization of its derivatives using techniques like ¹H NMR spectroscopy [, ]. For example, the analysis of reagent purity for (Z)-5-Chloro-3-trimethylstannyl-2-pentene, synthesized from this compound, involves ¹H NMR []. This highlights the application of spectroscopic methods in confirming the structures of compounds derived from this compound.

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